molecular formula C14H18BrNO2S B2504883 2-bromo-N-[2-(oxan-4-ylsulfanyl)ethyl]benzamide CAS No. 2034485-01-1

2-bromo-N-[2-(oxan-4-ylsulfanyl)ethyl]benzamide

Cat. No.: B2504883
CAS No.: 2034485-01-1
M. Wt: 344.27
InChI Key: YVOCMEGRCDAWKO-UHFFFAOYSA-N
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Description

2-bromo-N-[2-(oxan-4-ylsulfanyl)ethyl]benzamide is an organic compound with a complex structure that includes a bromine atom, a benzamide group, and an oxan-4-ylsulfanyl moiety

Scientific Research Applications

2-bromo-N-[2-(oxan-4-ylsulfanyl)ethyl]benzamide has several scientific research applications, including:

    Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: Investigated for its potential as a biochemical probe or inhibitor in enzymatic studies.

    Medicine: Explored for its potential therapeutic properties, such as anti-inflammatory or anticancer activities.

    Industry: Utilized in the development of new materials or as an intermediate in the synthesis of other complex molecules.

Mechanism of Action

The mechanism of action would depend on the biological target of the compound. Without specific information, it’s difficult to predict, but many benzamide derivatives are known to have biological activity .

Safety and Hazards

As with any chemical compound, handling “2-bromo-N-(2-((tetrahydro-2H-pyran-4-yl)thio)ethyl)benzamide” would require appropriate safety precautions. The Material Safety Data Sheet (MSDS) for the specific compound should be consulted prior to handling .

Future Directions

The future directions for research on this compound would likely depend on its biological activity. If it shows promise in preliminary studies, it could be further optimized and potentially developed into a therapeutic agent .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-bromo-N-[2-(oxan-4-ylsulfanyl)ethyl]benzamide typically involves multiple steps, starting with the preparation of the benzamide core. The bromination of benzamide can be achieved using bromine or N-bromosuccinimide (NBS) in the presence of a suitable solvent like acetonitrile. The oxan-4-ylsulfanyl group can be introduced through a nucleophilic substitution reaction using oxan-4-ylthiol and an appropriate leaving group.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and green chemistry principles to enhance efficiency and sustainability.

Chemical Reactions Analysis

Types of Reactions

2-bromo-N-[2-(oxan-4-ylsulfanyl)ethyl]benzamide can undergo various types of chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted by other nucleophiles, such as amines or thiols.

    Oxidation and Reduction: The oxan-4-ylsulfanyl group can be oxidized to sulfoxides or sulfones, and reduced back to thiols.

    Coupling Reactions: The compound can participate in Suzuki-Miyaura or Heck coupling reactions to form new carbon-carbon bonds.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include sodium azide, potassium thiocyanate, and various amines. Typical conditions involve the use of polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).

    Oxidation and Reduction: Oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid (mCPBA) can be used, while reducing agents include lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

    Coupling Reactions: Palladium catalysts and bases like potassium carbonate (K2CO3) are commonly used under inert atmosphere conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted benzamides, while oxidation reactions can produce sulfoxides or sulfones.

Comparison with Similar Compounds

Similar Compounds

    2-bromo-N-methylbenzamide: Similar structure but lacks the oxan-4-ylsulfanyl group.

    2-bromo-N-(2-(4-propylphenoxy)ethyl)benzamide: Contains a propylphenoxy group instead of the oxan-4-ylsulfanyl group.

    2-bromo-N-(2-(4-methoxyphenyl)ethyl)benzamide: Features a methoxyphenyl group in place of the oxan-4-ylsulfanyl group.

Uniqueness

2-bromo-N-[2-(oxan-4-ylsulfanyl)ethyl]benzamide is unique due to the presence of the oxan-4-ylsulfanyl group, which imparts distinct chemical properties and potential biological activities. This makes it a valuable compound for research and development in various scientific fields.

Properties

IUPAC Name

2-bromo-N-[2-(oxan-4-ylsulfanyl)ethyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H18BrNO2S/c15-13-4-2-1-3-12(13)14(17)16-7-10-19-11-5-8-18-9-6-11/h1-4,11H,5-10H2,(H,16,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YVOCMEGRCDAWKO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCC1SCCNC(=O)C2=CC=CC=C2Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H18BrNO2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

344.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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